![molecular formula C11H11N3 B1526050 [2,4'-联吡啶]-5-基甲胺 CAS No. 1255638-56-2](/img/structure/B1526050.png)

[2,4'-联吡啶]-5-基甲胺

描述

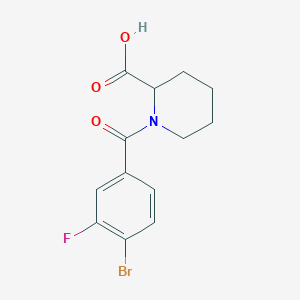

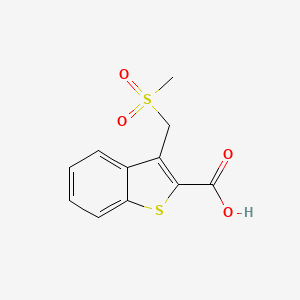

2,4'-Bipyridin]-5-ylmethanamine, also known as BPM, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a colorless, water-soluble molecule with a molecular weight of 171.2 and a melting point of 98-100 °C. BPM is a derivative of pyridine, a nitrogen-containing six-membered heterocyclic aromatic compound. It has a strong basicity and is a useful reagent in organic synthesis. BPM has been used in a variety of scientific applications such as synthesis, catalysis, electrochemistry, and pharmacology.

科学研究应用

Electrochemiluminescence Based Biosensor Applications

- Summary of Application: Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)3^2+), a derivative of bipyridine, has been used as a primary luminophore in electrochemiluminescence (ECL) studies since 1972 . The compound’s solubility in both aqueous and non-aqueous mediums, along with its chemical, optical, and desirable electrochemical behavior, make it a highly active ECL probe in modern analytical science .

- Methods of Application: The ECL principle involves the conversion of electrical energy into radiative energy through a chemical reaction . The energy required to produce an exciting luminophore molecule by the electrochemical method is referred to as a change of enthalpy .

- Results or Outcomes: Novel surface modifications of Ru(bpy)3^2+ based ECL platforms are highly useful in the selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging of biologically important molecules in cells and tissue of living organisms .

Viologen-Based Conjugated Covalent Organic Networks

- Summary of Application: Viologens, which are salts of 4,4’-bipyridine, are used in fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry . They are also used in the synthesis of conjugated covalent organic networks via the Zincke Reaction .

- Methods of Application: The precursor, 1,1’-bis(2,4-dinitrophenyl)dichloride4,4’-bipyridinium (BDB), was synthesized according to a published procedure . Solid-state crosspolarization magic angle spinning (CP/MAS) 13C and NMR spectra of polymers were recorded on a Bruker Avance III 400 WB (400 MHz) NMR spectrometer at ambient temperature with a magic angle spinning rate of 7.0 kHz .

Medium- and Environment-Responsive Compounds and Materials

- Summary of Application: Mono- and di-quaternized 4,4′-bipyridine derivatives have been employed in numerous applications across various disciplines of research and technology . These derivatives are often characterized as multifunctional, as their presence often gives rise to interesting phenomena, such as various types of chromism .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of these derivatives in the creation of medium- and environment-responsive compounds and materials .

- Results or Outcomes: The multifunctional nature of these derivatives is analyzed and structure–property relations are discussed in connection to the role of these derivatives in various novel applications .

Viologen-Based Applications

- Summary of Application: Viologens, which are salts of 4,4’-bipyridine, are used in fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of viologens in a wide range of applications .

- Results or Outcomes: The outcomes of these applications are not detailed in the source, but it mentions that viologens have been used in numerous high-tech applications .

Molecular Motors, Machines, and Switches

- Summary of Application: In recent years, the derivatives of 4,4′-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of these derivatives in the creation of molecular motors, machines, and switches .

- Results or Outcomes: The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have been used in numerous high-tech applications .

Covalent Organic and Metalorganic Frameworks

- Summary of Application: 4,4′-Bipyridine is highly abundant in supramolecular chemistry as well, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand, very often appearing in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of these derivatives in the creation of COFs and MOFs .

- Results or Outcomes: The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have been used in numerous high-tech applications .

属性

IUPAC Name |

(6-pyridin-4-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYGZXDVYOUUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,4'-Bipyridin]-5-ylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)

![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)

![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)

![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)